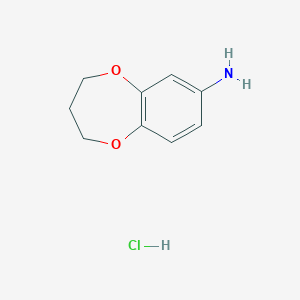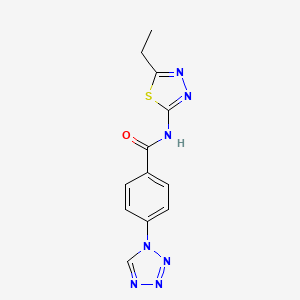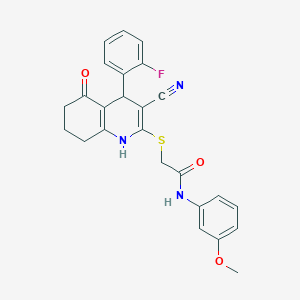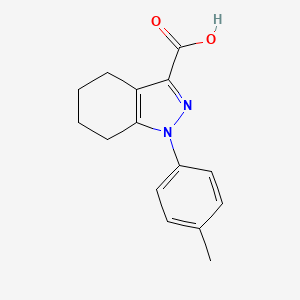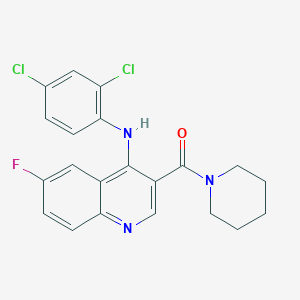![molecular formula C19H21ClN4O2 B2877862 3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide CAS No. 2380172-30-3](/img/structure/B2877862.png)
3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide is a complex organic compound that features a pyridazinone core substituted with a 4-chlorophenyl group and an azetidine carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazinone core, which is then functionalized with the 4-chlorophenyl group. The azetidine ring is introduced in the final steps through cyclization reactions. Specific reagents and conditions vary, but common steps include:
Formation of the Pyridazinone Core: This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of the Azetidine Ring: This is typically done through cyclization reactions involving amines and haloalkanes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-6-oxopyridazin-1-yl derivatives: These compounds share the pyridazinone core and may have similar biological activities.
N-cyclopentylazetidine-1-carboxamide derivatives: These compounds share the azetidine carboxamide moiety and may exhibit similar chemical reactivity.
Uniqueness
3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity not seen in other compounds. This uniqueness makes it a valuable compound for further research and development.
属性
IUPAC Name |
3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c20-14-7-5-13(6-8-14)17-9-10-18(25)24(22-17)16-11-23(12-16)19(26)21-15-3-1-2-4-15/h5-10,15-16H,1-4,11-12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMBQMNMMCQPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B2877779.png)
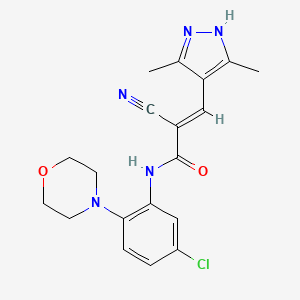
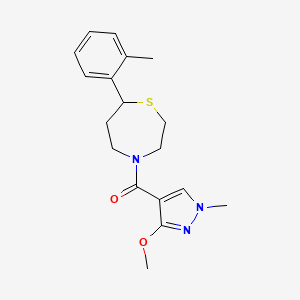

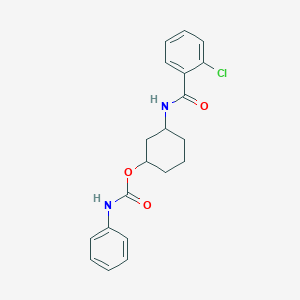
![N-[1-(4-Methylsulfonylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2877787.png)
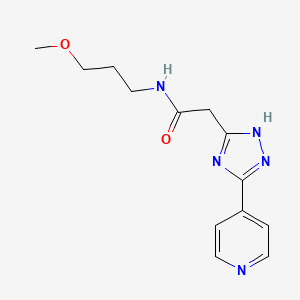
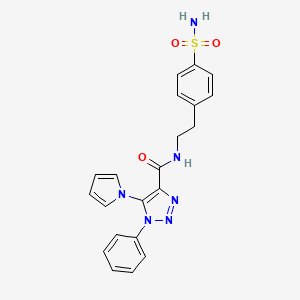
![4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2877793.png)
